molecular formula C13H15NO2 B8631548 1-isopropyl-1H-indole-3-carboxylic acid methyl ester CAS No. 158574-86-8

1-isopropyl-1H-indole-3-carboxylic acid methyl ester

Cat. No.: B8631548
CAS No.: 158574-86-8
M. Wt: 217.26 g/mol
InChI Key: BHVRISBZPKFTID-UHFFFAOYSA-N
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Description

1-isopropyl-1H-indole-3-carboxylic acid methyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

CAS No.

158574-86-8

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 1-propan-2-ylindole-3-carboxylate

InChI

InChI=1S/C13H15NO2/c1-9(2)14-8-11(13(15)16-3)10-6-4-5-7-12(10)14/h4-9H,1-3H3

InChI Key

BHVRISBZPKFTID-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In DMF (8.0 ml) was suspended sodium hydride (60% in oil, 275.2 mg, 6.881 mmol). To the resulting suspension was added methyl indole-3-carboxylate (401.8 mg, 2.294 mmol) at 0° C. under stirring. After stirring for further 45 minutes at the same temperature, isopropyl iodide (0.34 ml, 3.440 mmol) was added to the reaction mixture. Stirring was then conducted for 1.5 hours at 0° C. and for 7 hours at room temperature. Water was added to the reaction mixture to terminate the reaction, followed by extraction with ethyl acetate. The extract was washed successively with 1N HCl and saturated saline, dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from hexane-ethyl acetate (3:1, v/v) eluate fractions, methyl 1-isopropylindole-3-carboxylate (387.6 mg, 78%) was obtained as a light yellow oil.
Quantity
275.2 mg
Type
reactant
Reaction Step One
Quantity
401.8 mg
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five

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